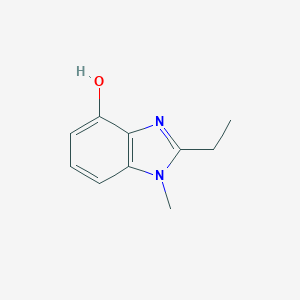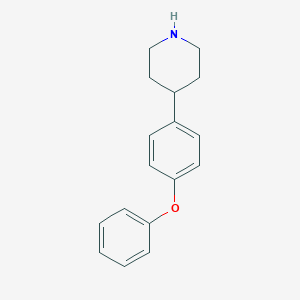
Ppahv
概要
説明
Phorbol 12-phenylacetate 13-acetate 20-homovanillate is a synthetic compound known for its role as a non-pungent vanilloid receptor agonist. It interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in various physiological processes, including pain perception and inflammation .
準備方法
Synthetic Routes and Reaction Conditions
Phorbol 12-phenylacetate 13-acetate 20-homovanillate is synthesized through a multi-step process involving the esterification of phorbol with phenylacetic acid and homovanillic acid. The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of Phorbol 12-phenylacetate 13-acetate 20-homovanillate involves large-scale esterification reactions under controlled temperature and pressure conditions. The purity of the final product is ensured through high-performance liquid chromatography (HPLC) and other purification techniques.
化学反応の分析
Types of Reactions
Phorbol 12-phenylacetate 13-acetate 20-homovanillate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less complex alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of phorbol, such as phorbol quinones, phorbol alcohols, and substituted phorbol esters .
科学的研究の応用
Phorbol 12-phenylacetate 13-acetate 20-homovanillate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and substitution reactions.
Biology: It serves as a tool to investigate the role of TRPV1 receptors in cellular processes.
Medicine: Research on its effects on TRPV1 receptors helps in understanding pain mechanisms and developing analgesics.
作用機序
Phorbol 12-phenylacetate 13-acetate 20-homovanillate exerts its effects by binding to the TRPV1 receptor, a ligand-gated ion channel. This binding induces conformational changes in the receptor, leading to the opening of the ion channel and subsequent influx of calcium ions. The increased intracellular calcium concentration triggers various downstream signaling pathways, resulting in physiological responses such as pain perception and inflammation .
類似化合物との比較
Similar Compounds
Capsaicin: A naturally occurring vanilloid that also activates TRPV1 receptors but is pungent.
Resiniferatoxin: A highly potent TRPV1 agonist with a similar mechanism of action.
Olvanil: Another synthetic vanilloid with TRPV1 agonist activity.
Uniqueness
Phorbol 12-phenylacetate 13-acetate 20-homovanillate is unique due to its non-pungent nature, making it suitable for research applications where the pungency of compounds like capsaicin is undesirable. Additionally, its ability to induce apoptosis via a non-TRPV1 mechanism in certain cell types adds to its distinctiveness .
特性
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRGWTXWAZBJKF-JXWJAAHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938709 | |
| Record name | {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175796-50-6 | |
| Record name | [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl 4-hydroxy-3-methoxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175796-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol 12-phenylacetate 13-acetate 20-homovanillate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175796506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV) and what are its downstream effects?
A1: this compound targets the transient receptor potential vanilloid 1 (TRPV1) ion channel, also known as the vanilloid receptor 1 (VR1) [, , , ]. TRPV1 is expressed primarily in sensory neurons and is involved in the perception of pain, heat, and inflammatory processes. Activation of TRPV1 by this compound leads to calcium influx into cells, which can trigger a variety of downstream effects including the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP) []. These neuropeptides contribute to neurogenic inflammation and pain signaling []. Interestingly, this compound exhibits species-specific agonistic activity, acting as a strong agonist at rat TRPV1 but displaying weak agonism towards the human TRPV1 [, ].
Q2: How does the binding of this compound to TRPV1 differ from other vanilloid agonists like Resiniferatoxin (RTX)?
A2: Unlike RTX, which binds to TRPV1 in a positive cooperative manner, this compound exhibits non-cooperative binding [, ]. This suggests that positive cooperativity in TRPV1 activation might be ligand-dependent rather than an inherent property of the receptor [].
Q3: What structural features of TRPV1 contribute to the species-specific activity of this compound?
A3: Studies have shown that specific amino acid residues within the transmembrane domains 3 and 4 (TM3/4) of TRPV1 play a critical role in this compound binding and activation []. Notably, the presence of methionine at position 547 in rat TRPV1 (M547) is crucial for this compound's strong agonist activity. Replacing this methionine with leucine (M547L), the corresponding residue in human TRPV1, significantly reduces this compound's potency [, ].
Q4: Beyond its agonistic action, are there other notable pharmacological characteristics of this compound?
A4: this compound has been reported to abolish the positive cooperative binding of RTX to the vanilloid receptor, a characteristic not observed with other vanilloid ligands []. This suggests that this compound may possess unique pharmacological properties beyond its direct agonist activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)



![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)


![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)



